molecular formula C27H41NO5 B1509846 Diethyl 2-acetamido-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)malonate CAS No. 945632-81-5

Diethyl 2-acetamido-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)malonate

Cat. No.: B1509846
CAS No.: 945632-81-5
M. Wt: 459.6 g/mol
InChI Key: UUIXORUKKVDZKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2-acetamido-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)malonate is a useful research compound. Its molecular formula is C27H41NO5 and its molecular weight is 459.6 g/mol. The purity is usually 95%.
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Properties

CAS No.

945632-81-5

Molecular Formula

C27H41NO5

Molecular Weight

459.6 g/mol

IUPAC Name

diethyl 2-acetamido-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)propanedioate

InChI

InChI=1S/C27H41NO5/c1-5-8-9-10-11-12-13-21-14-15-23-19-24(17-16-22(23)18-21)27(28-20(4)29,25(30)32-6-2)26(31)33-7-3/h14-15,18,24H,5-13,16-17,19H2,1-4H3,(H,28,29)

InChI Key

UUIXORUKKVDZKH-UHFFFAOYSA-N

SMILES

CCCCCCCCC1=CC2=C(CC(CC2)C(C(=O)OCC)(C(=O)OCC)NC(=O)C)C=C1

Canonical SMILES

CCCCCCCCC1=CC2=C(CC(CC2)C(C(=O)OCC)(C(=O)OCC)NC(=O)C)C=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of triethylsilane (1.3 ml, 8.2 mmol) in 5 ml of CH2Cl2 was added compound 5 (1 g, 2.1 mmol) in 5 ml of CH2Cl2. The reaction mixture was stirred at room temperature under Ar and TiCl4 (0.09 ml, 8.2 mmol) was added dropwise. The resulting solution was stirred for 12 hours, cooled to 0° C. and quenched by slow addition of 10 ml of saturated NaHCO3. The aqueous layer was extracted with CH2Cl2 (3×30 mL). The combined organic layers were washed with brine (2×30 mL) and dried over magnesium sulfate and concentrated under vacuum. The residue was purified by column chromatography (Silica gel, 20% EtOAc in hexanes) to provide 630 mg of compound 6 (65%).
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.09 mL
Type
catalyst
Reaction Step Two
Yield
65%

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